2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide
Description
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom, an acetamide group, and a nitrophenol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C11H9ClN4O4 |
|---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-4-13-15(5-7)6-11(18)14-9-3-8(16(19)20)1-2-10(9)17/h1-5,17H,6H2,(H,14,18) |
InChI Key |
CFKJVGRBROAHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CN2C=C(C=N2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 4-chloro-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the acetamide group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the nitrophenol moiety: This step might involve nitration of a phenol derivative followed by coupling with the pyrazole-acetamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-methylphenyl)acetamide: Substitution with a methyl group instead of a nitro group, potentially altering its properties.
Uniqueness
The presence of both the nitro group and the chlorine-substituted pyrazole ring in 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide may confer unique reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
